1H-Benzimidazole, 2-chloro-1-cyclopropyl-
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Overview
Description
1H-Benzimidazole, 2-chloro-1-cyclopropyl- is a heterocyclic compound that features a benzimidazole core with a chlorine atom at the second position and a cyclopropyl group attached to the first position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-chloro-1-cyclopropyl- typically involves the cyclization of o-phenylenediamine with appropriate reagents. One common method includes the reaction of o-phenylenediamine with 2-chlorocyclopropanecarboxylic acid under acidic conditions to form the desired benzimidazole derivative . Another approach involves the use of N-substituted formamides as C1 sources in a zinc-catalyzed cyclization process .
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs high-yielding, scalable methods. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields . Additionally, environmentally benign solvents such as water can be used in oxidative cyclization strategies to produce benzimidazoles efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-chloro-1-cyclopropyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The benzimidazole core can undergo oxidation to form N-oxides or reduction to form dihydrobenzimidazoles.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for nucleophilic substitution reactions.
Major Products:
Scientific Research Applications
1H-Benzimidazole, 2-chloro-1-cyclopropyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-chloro-1-cyclopropyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate receptor functions by interacting with binding sites, leading to various biological effects .
Comparison with Similar Compounds
- 1H-Benzimidazole, 2-chloro-1-methyl-
- 1H-Benzimidazole, 2-chloro-1-ethyl-
- 1H-Benzimidazole, 2-chloro-1-propyl-
Comparison: 1H-Benzimidazole, 2-chloro-1-cyclopropyl- is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other alkyl-substituted benzimidazoles. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-chloro-1-cyclopropylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-10-12-8-3-1-2-4-9(8)13(10)7-5-6-7/h1-4,7H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJWXQWZWIISCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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